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Compound of Interest

Compound Name:
Dasatinib Carboxylic Acid Ethyl

Ester

Cat. No.: B588416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical determinant of drug safety

and efficacy. For Dasatinib, a potent tyrosine kinase inhibitor, a thorough understanding and

control of its impurity profile are paramount. This guide provides a comparative overview of

analytical methodologies for the impurity profiling of Dasatinib, with a specific focus on

Dasatinib Carboxylic Acid Ethyl Ester and other related substances. The information herein

is supported by experimental data from various studies to aid researchers in selecting and

implementing appropriate analytical strategies.

Comparative Analysis of Analytical Methods
The primary methods for separating and quantifying Dasatinib and its impurities are Reverse-

Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass

spectrometry (LC-MS). These techniques offer the requisite sensitivity and resolution to detect

and characterize impurities, even at trace levels. Below is a summary of quantitative data from

different studies, highlighting the performance of various analytical methods in resolving

Dasatinib and its key impurities.

Table 1: HPLC and LC-MS Data for Dasatinib and Its
Impurities
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Analyte Method Column
Mobile
Phase

Retention
Time (RT)
/ Relative
Retention
Time
(RRT)

m/z
[M+H]⁺

Referenc
e

Dasatinib RP-HPLC

Sunniest

C18 (250 x

4.6 mm, 5

µm)

A: 20 mM

ammonium

acetate

(pH 5.0)B:

Methanol:B

uffer:Aceto

nitrile

(90:5:5)

20 min - [1]

Dasatinib RP-HPLC

Kinetex

C18 (150 x

4.6 mm, 5

µm)

A: 1.36 g/L

KH₂PO₄

(pH 7.8)B:

Acetonitrile

Not

specified
- [2]

Dasatinib
UPLC-

MS/MS

Xtimate

Phenyl

A: 0.15%

formic acid

and 0.05%

ammonium

acetateB:

Acetonitrile

(40:60)

2.3 min
488.7 →

401.5
[3]

Dasatinib

Carboxylic

Acid Ethyl

Ester

Not

Specified

Not

Specified

Not

Specified

Not

Specified

530.04

(Molecular

Weight)

[4][5]

Dasatinib

Carboxylic

Acid

Not

Specified

Not

Specified

Not

Specified

Not

Specified

501.99

(Molecular

Weight)

Dasatinib

N-Oxide

RP-HPLC Inertsil

ODS 3V

A: 1.36g

KH₂PO₄ +

RRT: Not

specified

504.16 [6]
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(150mm x

4.6mm, 5µ)

1.0g

sodium-1-

octane

sulphonic

acid in

1000ml

water (pH

6.0)B:

Acetonitrile

Acid

Degradant
RP-HPLC

Kinetex

C18 (150 x

4.6 mm, 5

µm)

A: 1.36 g/L

KH₂PO₄

(pH 7.8)B:

Acetonitrile

Not

specified
521.11 [2]

Oxidative

Degradant

(N-oxide)

RP-HPLC

Kinetex

C18 (150 x

4.6 mm, 5

µm)

A: 1.36 g/L

KH₂PO₄

(pH 7.8)B:

Acetonitrile

Not

specified

Not

specified
[2]

Unknown

Degradatio

n Product

HPLC-MS

Waters

HPLC

e2695 with

QDa mass

detector

A: 20 mM

potassium

phosphate

buffer (pH

6.0) with

0.1% w/v

1-

octanesulp

honic acid

sodium

saltB:

Acetonitrile

and

ultrapure

water

RRT: 0.22
Not

specified
[7]
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Detailed methodologies are crucial for the reproducibility of impurity profiling. Below are

protocols summarized from the cited literature.

Protocol 1: RP-HPLC for Dasatinib and Process-Related
Impurities
This method is designed for the quantitative determination of process and degradation-related

impurities in Dasatinib drug substance.[1]

Instrumentation: Waters HPLC system with a photodiode array detector.[1]

Column: Sunniest C18, 250 x 4.6 mm, 5 µm particle size.[1]

Mobile Phase:

Mobile Phase A: 20 mM ammonium acetate buffer (pH 5.0).[1]

Mobile Phase B: A mixture of methanol, buffer, and acetonitrile in a 90:5:5 (v/v/v) ratio.[1]

Gradient Elution: A gradient program is utilized for optimal separation.[1]

Flow Rate: 1.2 mL/min.[1]

Column Temperature: 35 °C.[1]

Detection Wavelength: 310 nm.[1]

Sample Preparation:

Dasatinib stock solution: 1000 µg/mL in diluent.[1]

Impurity composite stock solution: 100 µg/mL in diluent.[1]

Protocol 2: Stability-Indicating RP-HPLC Method
This method was developed for the quantification of Dasatinib and its related impurities in

pharmaceutical formulations and is capable of separating degradation products.[2]

Instrumentation: A reverse phase high-performance liquid chromatography (HPLC) system.
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Column: Kinetex C18 (4.6 × 150 mm, 5 μm).[2]

Mobile Phase:

Buffer: 1.36 g of KH₂PO₄ in 1000 mL of water, with pH adjusted to 7.8 with diluted KOH

solution.[2]

Solvent: Acetonitrile.[2]

Elution Mode: Gradient.[2]

Flow Rate: 0.9 mL/min.[2]

Column Temperature: 45°C.[2]

Detection: Photodiode array at 305 nm.[2]

Run Time: 65 minutes.[2]

Protocol 3: UPLC-MS/MS for Dasatinib Quantification in
Plasma
This method is optimized for the sensitive and selective quantification of Dasatinib in biological

matrices.[3]

Instrumentation: UPLC system coupled with a tandem mass spectrometer (MS/MS).[3]

Column: Xtimate Phenyl.[3]

Mobile Phase:

Aqueous Phase (A): 0.15% formic acid and 0.05% ammonium acetate.[3]

Organic Phase (B): Acetonitrile.[3]

Isocratic elution with A:B = 40:60 (v/v).[3]

Flow Rate: 0.25 mL/min.[3]
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

Detection: Multiple Reaction Monitoring (MRM).[3]

MRM Transition: m/z 488.7 → 401.5 for Dasatinib.[3]

Visualizing Impurity Pathways and Analytical
Workflows
Understanding the relationships between Dasatinib, its impurities, and the analytical process is

crucial. The following diagrams, generated using the DOT language, illustrate these

connections.
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Click to download full resolution via product page

Caption: Dasatinib Degradation Pathways under Stress Conditions.
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Caption: General Workflow for Dasatinib Impurity Profiling.
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Caption: Logical Flow for the Identification of Unknown Impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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